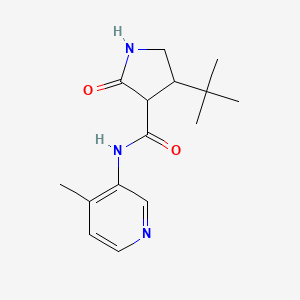

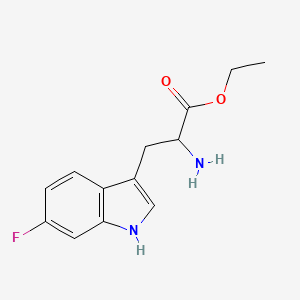

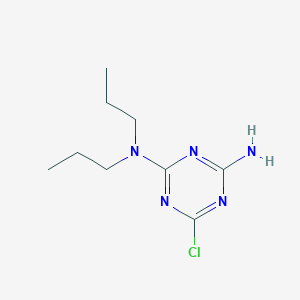

2-Methoxyethyl 5-(benzoyloxy)-2-methyl-1-benzofuran-3-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound is a derivative of benzofuran, which is a heterocyclic compound . The name suggests it has methoxyethyl, benzoyloxy, and carboxylate functional groups attached to a benzofuran core .

Chemical Reactions Analysis

The chemical reactions of a compound depend on its functional groups. For this compound, reactions could involve the methoxyethyl, benzoyloxy, and carboxylate groups .科学的研究の応用

Antimicrobial Potential

The compound is closely related to benzofuran derivatives, which have been synthesized for potential antimicrobial activities. For instance, derivatives of methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate have been tested against a selection of Gram-positive cocci, Gram-negative rods, and yeasts, demonstrating the broader antimicrobial research implications of benzofuran compounds (Krawiecka et al., 2012).

β-Amyloid Aggregation Inhibition

Research on benzofuran derivatives also extends to the investigation of β-amyloid aggregation inhibition, a critical pathway in Alzheimer's disease research. The synthesis of specific benzofuran compounds, such as 5-chloro-3-[4-(3-diethylaminopropoxy)benzoyl]-2-(4-methoxyphenyl)benzofuran, has shown potent inhibition capabilities, highlighting the potential of benzofuran derivatives in neurodegenerative disease research (Choi et al., 2003).

Anticholinesterase Activity

Benzofuran derivatives, such as those synthesized from 5-hydroxy-3-methyl-3-methoxycarbonylmethylenebenzofuran-2(3H)-one, have been evaluated for their anticholinesterase action. These compounds exhibit potent inhibitory action against acetylcholinesterase (AChE) or butyrylcholinesterase (BChE), with certain derivatives showing remarkable selectivity. This suggests potential therapeutic applications in treating diseases characterized by cholinesterase dysfunction, such as Alzheimer's disease (Luo et al., 2005).

Analgesic Activity

The synthesis of substituted 1-benzofurans and 1-benzothiophenes has revealed significant analgesic activities. This research avenue indicates the possibility of developing new pain management drugs based on the structural modifications of benzofuran compounds, providing a promising outlook for novel analgesic agents (Rádl et al., 2000).

Renewable PET Synthesis

Benzofuran derivatives have also found applications in the field of sustainable materials, particularly in the synthesis of renewable polyethylene terephthalate (PET). Research into the Diels–Alder and dehydrative aromatization reactions between ethylene and biomass-derived furans catalyzed by Lewis acid molecular sieves showcases the potential of benzofuran derivatives in creating biobased terephthalic acid precursors, a key component of PET (Pacheco et al., 2015).

作用機序

Target of Action

It’s worth noting that compounds with 2’-o-methoxyethyl modifications, such as antisense oligonucleotides, have been widely used in clinical applications . They typically target RNA, regulating gene expression through recognition of cellular RNAs .

Mode of Action

Similar compounds with 2’-o-methoxyethyl modifications are known to interact with their rna targets through complementary base pairing . This interaction can control processes that affect disease .

Biochemical Pathways

Adenosine analogs, which often contain 2’-o-methoxyethyl modifications, are known to act as smooth muscle vasodilators and have been shown to inhibit cancer progression .

Pharmacokinetics

They are rapidly and extensively absorbed after subcutaneous administration, with an apparent plasma and tissue terminal elimination half-life of approximately 30 days .

Result of Action

Similar compounds with 2’-o-methoxyethyl modifications have been shown to regulate gene expression, which can impact disease progression .

Action Environment

The success of similar reactions, such as the suzuki–miyaura cross-coupling, originates from a combination of exceptionally mild and functional group tolerant reaction conditions .

Safety and Hazards

将来の方向性

特性

IUPAC Name |

2-methoxyethyl 5-benzoyloxy-2-methyl-1-benzofuran-3-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O6/c1-13-18(20(22)24-11-10-23-2)16-12-15(8-9-17(16)25-13)26-19(21)14-6-4-3-5-7-14/h3-9,12H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHETVJONUSQRAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)OC(=O)C3=CC=CC=C3)C(=O)OCCOC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

354.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxyethyl 5-(benzoyloxy)-2-methylbenzofuran-3-carboxylate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 4-[(2,4-dimethylphenyl)sulfanyl]-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B2841278.png)

![1-[6-(furan-2-yl)pyridazin-3-yl]-N-(6-methoxypyrimidin-4-yl)piperidine-4-carboxamide](/img/structure/B2841280.png)

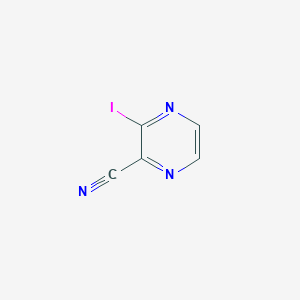

![2-(2-Propynylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B2841281.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(3,4-dimethylbenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2841289.png)

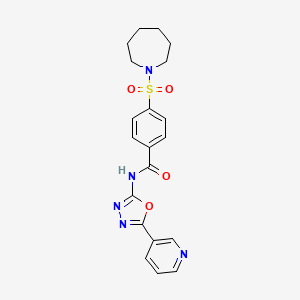

![N-(4-bromobenzo[d]thiazol-2-yl)-4-(ethylsulfonyl)benzamide](/img/structure/B2841293.png)

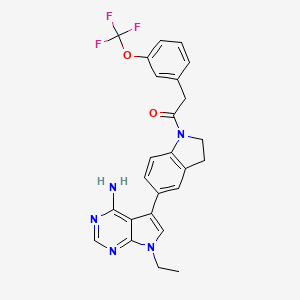

![2-((1-ethyl-6-(2-methoxybenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)-N-(m-tolyl)acetamide](/img/structure/B2841295.png)